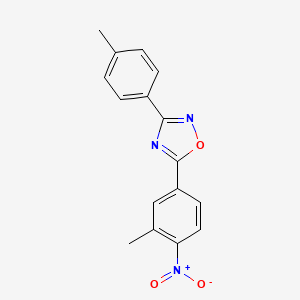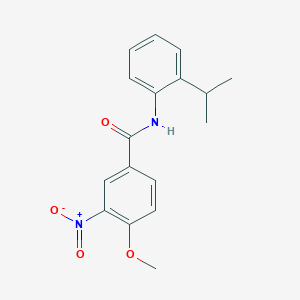![molecular formula C20H24N4O3S B5549935 8-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5549935.png)
8-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound belongs to a class of chemicals known for their complex structures and potential biological activities. Compounds with similar structural features, such as 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives, have been synthesized and studied for various pharmacological activities, indicating the significance of researching such molecules.
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical reactions, including cyclization and functionalization steps. For instance, Caroon et al. (1981) detailed the synthesis of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones with potential antihypertensive activity, showcasing the complexity and diversity in synthetic approaches for such compounds (Caroon et al., 1981).
Molecular Structure Analysis
The molecular structure of compounds within this class is characterized by spirocyclic and heterocyclic frameworks, which are critical for their biological activity. Crystallographic studies provide insights into their three-dimensional configurations, which are essential for understanding their interactions with biological targets. Chiaroni et al. (2000) reported the crystal structures of similar spirocyclic compounds, revealing details about their conformation and stereochemistry (Chiaroni et al., 2000).
Chemical Reactions and Properties
The chemical reactivity of these compounds often involves interactions with nucleophiles and electrophiles, given their multiple functional groups. Their reactions can lead to the formation of new compounds with varying biological activities. For example, the study by Flefel et al. (2017) on the synthesis of new thiadiazole derivatives illustrates the chemical versatility of thiadiazole moieties in constructing complex molecules with potential anticancer activities (Flefel et al., 2017).
Scientific Research Applications
Antihypertensive Activity
The compound's derivatives have been synthesized and evaluated for their potential as antihypertensive agents. In studies involving spontaneous hypertensive rats, certain derivatives exhibited significant activity as alpha-adrenergic blockers, with some showing a preference for alpha 2-adrenoceptor antagonism and others for alpha 1-adrenoceptor antagonism. This research indicates the compound's framework as a promising base for developing antihypertensive drugs (Caroon et al., 1981).
Anticancer and Antidiabetic Properties
Derivatives of the compound have shown significant anticancer activities against human breast carcinoma (MCF-7) and human liver carcinoma (HepG-2) cell lines. Additionally, some derivatives demonstrated higher therapeutic indices as alpha-amylase and alpha-glucosidase inhibitors, compared to the antidiabetic Acarbose, indicating potential as antidiabetic agents (Flefel et al., 2019).
properties
IUPAC Name |
8-(4-methylthiadiazole-5-carbonyl)-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3S/c1-14(16-6-4-3-5-7-16)12-24-13-20(27-19(24)26)8-10-23(11-9-20)18(25)17-15(2)21-22-28-17/h3-7,14H,8-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNBOGYQDCBYHKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCC3(CC2)CN(C(=O)O3)CC(C)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[(4-Methyl-1,2,3-thiadiazol-5-yl)carbonyl]-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-methyl-1-(4-methylphenyl)-4-[(propylthio)acetyl]-2-piperazinone](/img/structure/B5549855.png)
![N-[3-(1,3-benzothiazol-2-yl)propyl]-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5549862.png)
![N-(1-imidazo[2,1-b][1,3,4]thiadiazol-6-ylethyl)-2-(3-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B5549870.png)
![2,6-difluoro-N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5549875.png)
![N'-[(1-methyl-1H-pyrrol-2-yl)methylene]-4-nitrobenzenesulfonohydrazide](/img/structure/B5549880.png)

![methyl 3-{[(6-methyl-2-pyridinyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5549898.png)
![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)propanamide](/img/structure/B5549906.png)
![2-{[1-(3-chlorophenyl)-1H-tetrazol-5-yl]thio}-N-isopropylacetamide](/img/structure/B5549908.png)


![[(3R*,4R*)-1-[(4-chlorophenyl)acetyl]-4-(1-piperidinylmethyl)-3-pyrrolidinyl]methanol](/img/structure/B5549929.png)
![N-cyclopentyl-3-({[1-(6-methylpyridin-3-yl)ethyl]amino}sulfonyl)benzamide](/img/structure/B5549943.png)
![5-({[5-(4-fluorophenyl)-2-furyl]methyl}amino)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5549951.png)